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molecular formula C9H6ClNO2S B1288046 Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate CAS No. 251996-85-7

Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate

Cat. No. B1288046
M. Wt: 227.67 g/mol
InChI Key: RKEMSSHLFNIVCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07919504B2

Procedure details

Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate (19.76 g) was dissolved in 100 mL THF and treated with 100 mL 2M LiOH at room temperature for 3 hours. The reaction mixture was acidified with concentrated HCl to pH=4. A white solid (17.93 g, y=97%) was obtained after filtration, washing with MeOH and air drying. LCMS (API-ES) m/z (%): 214.1 (100%, M++H); 1H NMR (300 MHz, CD3OD) δ ppm 8.35 (s, 1H) 8.71 (s, 1H) 9.54 (s, 1H).
Quantity
19.76 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[N:6][CH:5]=[C:4]2[S:8][C:9]([C:11]([O:13]C)=[O:12])=[CH:10][C:3]=12.[Li+].[OH-].Cl>C1COCC1>[Cl:1][C:2]1[CH:7]=[N:6][CH:5]=[C:4]2[S:8][C:9]([C:11]([OH:13])=[O:12])=[CH:10][C:3]=12 |f:1.2|

Inputs

Step One
Name
Quantity
19.76 g
Type
reactant
Smiles
ClC1=C2C(=CN=C1)SC(=C2)C(=O)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[Li+].[OH-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A white solid (17.93 g, y=97%) was obtained
FILTRATION
Type
FILTRATION
Details
after filtration
WASH
Type
WASH
Details
washing with MeOH and air
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
Smiles
ClC1=C2C(=CN=C1)SC(=C2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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